(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
The compound (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, an imidazole moiety, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one Core: This step involves the cyclization of appropriate intermediates under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of the Fluorophenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the fluorophenyl group is introduced using a suitable alkylating agent in the presence of a Lewis acid catalyst.
Attachment of the Imidazole Moiety: The imidazole group can be introduced via a nucleophilic substitution reaction, where the imidazole ring is attached to the core structure using a suitable leaving group and base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: It could be investigated for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
The uniqueness of (3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-5-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-13-21-9-16(22-13)10-23-11-17-18(12-23)26-19(25)24(17)8-2-3-14-4-6-15(20)7-5-14/h4-7,9,17-18H,2-3,8,10-12H2,1H3,(H,21,22)/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQCJMODOONWJK-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CN2CC3C(C2)OC(=O)N3CCCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1)CN2C[C@H]3[C@@H](C2)OC(=O)N3CCCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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